molecular formula C19H17F2N3O2 B15098198 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B15098198
M. Wt: 357.4 g/mol
InChI Key: WSIGXUAHUVXQSK-UHFFFAOYSA-N
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Description

4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a synthetic compound with a complex structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 2-(difluoromethoxy)benzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The difluoromethoxy and imine groups may play crucial roles in binding to these targets, affecting their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-({(E)-[2-(difluoromethoxy)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol

Uniqueness: The unique combination of the difluoromethoxy group and the pyrazolone core in 4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one distinguishes it from other similar compounds

Properties

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[[2-(difluoromethoxy)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H17F2N3O2/c1-13-17(18(25)24(23(13)2)15-9-4-3-5-10-15)22-12-14-8-6-7-11-16(14)26-19(20)21/h3-12,19H,1-2H3

InChI Key

WSIGXUAHUVXQSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(F)F

Origin of Product

United States

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